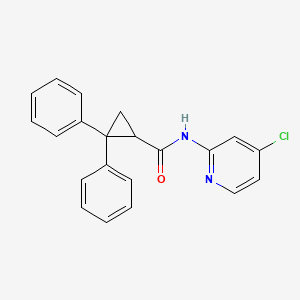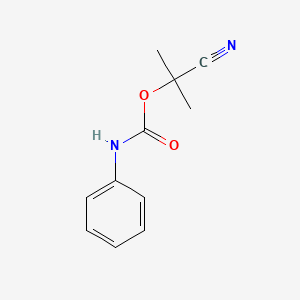
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide, also known as A-86929, is a chemical compound that belongs to the family of benzamides. It is a potent and selective dopamine D1 receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide involves the activation of dopamine D1 receptors, which stimulates the production of cyclic adenosine monophosphate (cAMP) and activates protein kinase A (PKA) signaling pathway. This leads to the modulation of various downstream signaling pathways that regulate the activity of neurons in the brain.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide has been shown to produce several biochemical and physiological effects in animal models, including increased locomotor activity, improved cognitive function, and reduced drug-seeking behavior. It has also been found to enhance the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide in lab experiments is its high selectivity for dopamine D1 receptors, which allows for precise modulation of this receptor subtype without affecting other dopamine receptors. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Zukünftige Richtungen
Several future directions for research on N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide include:
1. Further exploration of its therapeutic potential in neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction.
2. Investigation of the underlying mechanisms of its effects on cognition and behavior.
3. Development of novel analogs with improved pharmacokinetic properties and selectivity for dopamine D1 receptors.
4. Evaluation of its potential for use in combination with other drugs for enhanced therapeutic effects.
5. Investigation of its potential for use in non-neurological disorders, such as cancer and inflammation.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide is a potent and selective dopamine D1 receptor agonist that has shown promise for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the activation of dopamine D1 receptors, which leads to the modulation of various downstream signaling pathways that regulate the activity of neurons in the brain. Further research is needed to fully understand its therapeutic potential and to develop novel analogs with improved pharmacokinetic properties and selectivity for dopamine D1 receptors.
Synthesemethoden
The synthesis of N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide involves the reaction between 2,5-dimethoxyphenylacetic acid and 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-4-isobutoxybenzamide has been widely studied for its potential therapeutic applications in several neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been found to selectively activate dopamine D1 receptors, which are involved in the regulation of motor function, cognition, and reward.
Eigenschaften
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13(2)12-24-15-7-5-14(6-8-15)19(21)20-17-11-16(22-3)9-10-18(17)23-4/h5-11,13H,12H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGYSZRSBBNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)
![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)

![ethyl [5-(3-iodo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107281.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B5107290.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)
![2-(3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5107312.png)
![N-(5-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B5107313.png)

![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
![1-(4-biphenylyl)-3-[(2,5-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5107357.png)